molecular formula C10H9NO5 B2649906 1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone CAS No. 57672-32-9

1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone

Cat. No.: B2649906
CAS No.: 57672-32-9
M. Wt: 223.184
InChI Key: ZPHONNSYOVXZDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone is an organic compound with a complex structure that includes a nitro group and a dioxin ring

Preparation Methods

The synthesis of 1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone typically involves the nitration of 2,3-dihydro-1,4-benzodioxin followed by acetylation. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid for the nitration step. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.

Scientific Research Applications

1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes through oxidative stress and enzyme inhibition .

Comparison with Similar Compounds

1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone can be compared with other similar compounds such as:

    6-Nitro-1,4-Benzodioxane: Similar structure but different functional groups.

    2,3-Dihydro-1,4-Benzodioxine-6-Carbaldehyde: Different substituents on the dioxin ring.

    N-(7-Nitro-2,3-Dihydro-Benzo[1,4]Dioxin-6-Yl)-2-Phenyl-Acetamide:

Properties

IUPAC Name

1-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c1-6(12)7-4-9-10(16-3-2-15-9)5-8(7)11(13)14/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHONNSYOVXZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.